Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is a fused aromatic heterocycle. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the formation of the benzofuran ring followed by the attachment of the butyl ester and acetamido groups. One common method for synthesizing benzofuran rings is through the cyclization of ortho-hydroxyaryl ketones . The reaction conditions often involve the use of catalysts such as palladium or ruthenium and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE, often employs large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar properties.
Coumarin: Another benzofused heterocycle with significant biological activities.
Uniqueness
BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl ester and acetamido groups enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
butyl 4-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23NO4/c1-3-4-11-26-22(25)16-6-8-18(9-7-16)23-21(24)13-17-14-27-20-12-15(2)5-10-19(17)20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,24) |
InChI Key |
RKXYCEKIHSDBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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